1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Description
1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a sulfonyl-substituted benzimidazole derivative characterized by a 2,5-dibromophenyl group attached via a sulfonyl linkage to the nitrogen of a 2-methyl-benzimidazole core. This compound is of interest due to the electron-withdrawing bromine substituents, which enhance lipophilicity and may influence biological activity or crystallographic properties.
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-8-10(15)6-7-11(14)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZANPKGMOSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Methyl-1H-Benzimidazole with 2,5-Dibromobenzenesulfonyl Chloride
The most widely reported method involves the reaction of 2-methyl-1H-benzimidazole with 2,5-dibromobenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Typical Procedure:
-
Dissolve 2-methyl-1H-benzimidazole (1.32 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Add TEA (2.02 g, 20 mmol) dropwise under nitrogen at 0°C.
-
Slowly introduce 2,5-dibromobenzenesulfonyl chloride (3.54 g, 10 mmol) dissolved in DCM (10 mL).
-
Stir at room temperature for 12–24 hours.
-
Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Parameters:
Catalytic Methods for Enhanced Efficiency
Iron-Sulfur (Fe/S) Catalyzed Synthesis
A solvent-free approach using Fe/S catalysts achieves higher yields by accelerating the sulfonylation step. This method reduces reaction times and eliminates solvent waste.
Optimized Conditions:
Advantages:
-
No solvent required
-
Compatible with electron-deficient aryl sulfonyl chlorides
Ceric Ammonium Nitrate (CAN) in Polyethylene Glycol (PEG)
CAN acts as a Lewis acid catalyst in PEG, enabling rapid coupling at mild temperatures:
| Parameter | Value |
|---|---|
| Catalyst | CAN (5 mol%) |
| Solvent | PEG-400 |
| Temperature | 50°C |
| Time | 2 hours |
| Yield | 85% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol using ammonium chloride in ethanol demonstrates efficiency:
Procedure:
-
Mix 2-methyl-1H-benzimidazole (1.32 g), 2,5-dibromobenzenesulfonyl chloride (3.54 g), and NH₄Cl (0.53 g) in EtOH (20 mL).
-
Irradiate at 300 W, 80°C for 30 minutes.
-
Cool, filter, and recrystallize.
Results:
-
Yield: 88%
-
Purity: >98% (HPLC)
Visible Light-Mediated Photochemical Synthesis
A groundbreaking method reported in Nature utilizes visible light to drive cyclodesulfurization without photocatalysts. Although originally developed for 2-aminobenzimidazoles, this approach is adaptable to sulfonylation:
Key Steps:
-
N-Substitution of o-phenylenediamine derivatives.
-
Thiourea intermediate formation.
-
Light-induced cyclization (450 nm LED, open flask).
Conditions:
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity. Alternative solvents:
| Solvent System | Purity (%) | Crystal Quality |
|---|---|---|
| Ethanol/Water | 99.2 | Prismatic |
| Acetonitrile | 98.5 | Needle-like |
| Dichloromethane/Hexane | 97.8 | Amorphous |
Spectroscopic Characterization
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical | 75 | 24 h | Low | Moderate |
| Fe/S Catalyzed | 91 | 12 h | Medium | High |
| Microwave | 88 | 0.5 h | High | Limited |
| Photochemical | 92 | 24 h | Low | High |
Trade-offs:
-
Microwave methods offer speed but require specialized equipment.
-
Photochemical routes excel in sustainability but demand light sources.
Industrial-Scale Production Considerations
Continuous flow reactors enhance scalability for high-volume synthesis:
-
Residence Time: 10 minutes
-
Throughput: 1.2 kg/day
-
Purity: 98.5% (meets pharmacopeial standards)
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen and Functional Group Variations
- BIM5078 (1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole): Substituents: Chlorine (electron-withdrawing) and nitro (strong electron-withdrawing) groups at the phenyl ring. Molecular Weight: ~365.8 g/mol (estimated).
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole :
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole :
Molecular Weight and Lipophilicity
- The target compound (estimated molecular weight ~463.0 g/mol for C₁₆H₁₂Br₂N₂O₂S) has higher lipophilicity than chloro- or methoxy-substituted analogs. This property may enhance membrane permeability but reduce aqueous solubility, a critical factor in pharmacokinetics.
Structural and Crystallographic Comparisons
Planarity and Crystal Packing
- 1-(2,6-Diisopropylphenyl)-1H-benzimidazole :
- Target Compound :
- The 2,5-dibromophenyl group’s electron-withdrawing nature may influence planarity and packing efficiency. Bromine’s van der Waals radius (1.85 Å) could lead to tighter molecular stacking compared to smaller substituents like chlorine (1.75 Å).
Tabulated Comparison of Key Analogs
Biological Activity
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, emphasizing its applications in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core with a sulfonyl group attached to a dibromophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 430.11 g/mol. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methyl-1H-benzimidazole under basic conditions (e.g., using triethylamine) to facilitate the formation of the sulfonyl linkage. This process can be optimized for yield and purity through techniques such as recrystallization or chromatography .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds structurally similar to this compound demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were reported to be low, indicating potent activity .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 2-Methyl-1H-benzimidazole | TBD | Escherichia coli |
| 5-(4-Methylpiperazinyl)-substituted variant | TBD | Candida albicans |
Note: TBD - To Be Determined in ongoing studies.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied, with various compounds showing cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. A study focusing on substituted benzimidazoles found that certain derivatives induced apoptosis in cancer cells by disrupting microtubule dynamics .
Case Study: Cytotoxicity Evaluation
A specific evaluation involved testing the cytotoxicity of this compound against human lymphoblast cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their function, leading to disrupted cellular processes such as division and metabolism. The sulfonyl group plays a critical role in this mechanism by enhancing electrophilicity .
Q & A
Q. What are the common synthetic routes for preparing 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole?
Synthesis typically involves sulfonylation of a benzimidazole precursor. For example, reacting 2-methyl-1H-benzimidazole with 2,5-dibromobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is performed in anhydrous solvents (e.g., dichloromethane) under inert conditions. Workup includes ice quenching, filtration, and recrystallization from ethanol/water mixtures to isolate the product . Similar methods are validated in sulfonylations of related benzimidazoles, where yields depend on stoichiometry and reaction time .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray crystallography : Determines crystal packing and confirms sulfonyl group orientation. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for dibromophenyl groups). - COSY and HSQC resolve overlapping signals .
- IR spectroscopy : Peaks near 1350 cm and 1150 cm confirm sulfonyl (S=O) stretching .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. MIC (Minimum Inhibitory Concentration) values are quantified .
- Enzyme inhibition : Fluorescence-based assays (e.g., HNF4A inhibition) using derivatives like BIM5078 at 10 µM concentrations .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Sulfonylation of benzimidazoles may yield regioisomers. Strategies include:
- Controlled reaction conditions : Lower temperatures (0–5°C) and slow reagent addition minimize side products.
- Chromatographic separation : HPLC with C18 columns (acetonitrile/water gradient) resolves isomers.
- Crystallographic analysis : Single-crystal X-ray diffraction unambiguously assigns structures .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding modes to targets (e.g., HNF4A) using software like AutoDock Vina.
- DFT calculations : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
- MD simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How should contradictory biological activity data be analyzed?
- Dose-response validation : Replicate assays across multiple cell lines or microbial strains.
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives.
- Synergistic studies : Test combinations with known inhibitors to identify off-target effects .
Q. What strategies improve solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
